molecular formula C24H18F36N3O6P3 B13434296 Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene

Cat. No.: B13434296
M. Wt: 1221.3 g/mol
InChI Key: OCYVNAZWWWLIMH-UHFFFAOYSA-N
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Description

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is a phosphazene-based compound featuring six perfluorobutoxy substituents attached to a cyclic phosphazene core. The substituent structure, 1H,1H,4H-perfluorobutoxy, implies a partially fluorinated butyl chain with hydrogens retained at specific positions, likely CF2-CF2-CF2-CH2-O-. This compound belongs to a class of hexa-substituted phosphazenes widely utilized as high-precision lock mass calibrants in mass spectrometry (MS) due to their stable ionization properties and well-defined monoisotopic masses.

Properties

Molecular Formula

C24H18F36N3O6P3

Molecular Weight

1221.3 g/mol

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C24H18F36N3O6P3/c25-7(26)19(49,50)13(37,38)1-64-70(65-2-14(39,40)20(51,52)8(27)28)61-71(66-3-15(41,42)21(53,54)9(29)30,67-4-16(43,44)22(55,56)10(31)32)63-72(62-70,68-5-17(45,46)23(57,58)11(33)34)69-6-18(47,48)24(59,60)12(35)36/h7-12H,1-6H2

InChI Key

OCYVNAZWWWLIMH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with perfluorobutoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels required for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .

Scientific Research Applications

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene involves its interaction with molecular targets through its perfluorobutoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphazene derivatives with different perfluoroalkoxy substituents serve as internal calibrants across diverse MS platforms. Below is a detailed comparison of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene with its closest analogs:

Structural and Functional Differences

Compound Substituent Structure Fluorine Content Chain Length Typical m/z Calibration Range
Hexakis(1H,1H,2H-difluoroethoxy)phosphazene CF2-CH2-O- 2 F per substituent Ethoxy 622.1978 Low-to-mid mass
Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene CF2-CF2-CH2-O- 4 F per substituent Propoxy 922.0098 Mid-to-high mass
This compound CF2-CF2-CF2-CH2-O- (inferred) 6 F per substituent Butoxy Not reported High mass (inferred)

Key Observations:

  • Substituent Chain Length and Fluorination: Longer chains (e.g., butoxy vs. propoxy/ethoxy) increase molecular weight and shift m/z to higher ranges, broadening calibration utility .
  • Prevalence in Literature: The tetrafluoropropoxy variant (m/z 922.0098) dominates applications due to its mid-to-high mass coverage, compatibility with diverse MS setups (e.g., Q-TOF, Orbitrap), and commercial availability from Synquest Laboratories and Agilent Technologies . The difluoroethoxy variant (m/z 622.1978) is less common but valued for low-mass calibration in specialized metabolomics workflows .

Commercial and Practical Considerations

  • Manufacturers: Tetrafluoropropoxy and difluoroethoxy variants are commercially produced by Synquest Laboratories, Apollo Scientific, and Agilent Technologies, ensuring standardized quality . The perfluorobutoxy variant lacks explicit supplier references, limiting accessibility.
  • Operational Stability: Phosphazenes with longer chains (e.g., propoxy/butoxy) may exhibit reduced volatility, requiring optimized ionization parameters compared to shorter-chain analogs .

Q & A

Q. What are the established synthetic routes for Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene, and how do reaction conditions influence purity?

The synthesis typically involves nucleophilic substitution of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol under alkaline conditions. Critical parameters include:

  • Molar ratio : A 6:1 excess of perfluorobutanol to ensure complete substitution of chlorine atoms .
  • Temperature : Reactions are conducted at 60–80°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .
  • Purification : Column chromatography or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) removes unreacted precursors .
    Purity is verified via 19^{19}F NMR (absence of residual -Cl or -OH peaks) and elemental analysis .

Q. How is this compound structurally characterized in academic research?

Key techniques include:

  • Mass spectrometry (MS) : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 2120) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR shows a singlet near δ -18 ppm (indicative of a symmetrical phosphazene core), while 19^{19}F NMR resolves perfluorobutoxy substituents .
  • X-ray crystallography : Rarely reported due to crystallization challenges, but collision cross-section (CCS) data from ion mobility-MS can infer 3D structure .

Q. What are the primary applications of this compound in analytical chemistry?

It serves as a lock mass calibrant in high-resolution MS (e.g., Q-TOF systems) due to its stable ionization and distinct m/z signals:

  • Positive mode : [M+H]+^+ at m/z 2120.
  • Negative mode : [M+CF3_3COO]^- for accurate mass correction .
    Protocols recommend spiking calibrant at 1–5 µM concentrations in mobile phases to minimize ion suppression .

Advanced Research Questions

Q. How do fluorinated chain lengths (e.g., butoxy vs. heptoxy) impact material properties, and how can researchers resolve contradictory data?

Perfluoroalkoxy chain length dictates:

  • Thermal stability : Longer chains (e.g., C9F19) increase decomposition temperatures (>300°C) but reduce solubility in polar solvents .
  • Surface energy : Shorter chains (C4F9) yield lower contact angles (~110°) compared to longer analogs (~130°), affecting hydrophobicity in coatings .
    Contradictions in literature often arise from inconsistent purity assessments or solvent effects. Mitigation strategies:
  • Use standardized TGA (e.g., 10°C/min under N2_2) and dynamic contact angle measurements .
  • Compare CCS values from ion mobility-MS to validate molecular conformation .

Q. What advanced methodologies optimize its use in surface modification for biomedical devices?

  • Plasma-enhanced deposition : Vapor-phase phosphazene is polymerized onto substrates (e.g., silicone) under low-pressure RF plasma, creating uniform, pinhole-free films .
  • Covalent functionalization : Thiol-ene "click" chemistry links phosphazene to gold surfaces via perfluorobutoxy-terminated thiols, enhancing biocompatibility .
  • In vitro testing : Assess cytotoxicity using ISO 10993-5 protocols (e.g., L929 fibroblast viability >80% at 100 µg/mL) .

Q. How can researchers address batch-to-batch variability in synthesis?

Variability often stems from incomplete substitution or residual solvents. Solutions include:

  • In-line monitoring : Use FTIR to track P-Cl (580 cm1^{-1}) disappearance during synthesis .
  • Quality control : Implement LC-MS with charged aerosol detection (CAD) for non-UV-absorbing impurities .
  • Statistical design : Apply Box-Behnken models to optimize temperature, solvent ratio, and stirring speed .

Q. What novel roles does this compound play in metabolomics and proteomics?

  • Ion mobility-MS : CCS calibration enables lipid and metabolite identification in complex biological matrices .
  • Protein stabilization : Co-crystallization with phosphazene derivatives improves diffraction quality by reducing solvent disorder .
  • Cross-linking studies : Photoactivatable perfluorobutoxy-phosphazene probes map protein-protein interactions in live cells .

Methodological Best Practices

  • Safety : Use nitrile gloves and ANSI-approved goggles due to skin/eye irritation risks .
  • Storage : Keep at -20°C in amber vials under argon to prevent hydrolysis .
  • Data validation : Cross-reference CCS values (e.g., 152.5 Å2^2 for [M+H]+^+) with open-access databases (e.g., MetCCS) .

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